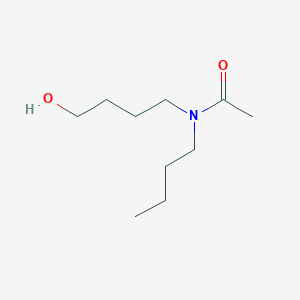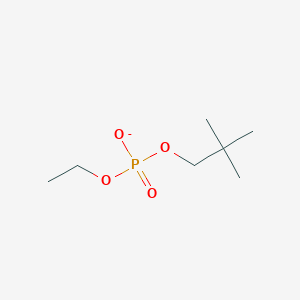
2,2-Dimethylpropyl ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl ethyl phosphate is an organic compound with the molecular formula C7H17O4PThis compound is part of the organophosphate family, which is widely studied for its various applications in chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl ethyl phosphate can be achieved through the esterification of phosphoric acid with 2,2-dimethylpropanol and ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high-quality product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
化学反应分析
Types of Reactions
2,2-Dimethylpropyl ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The ethyl or 2,2-dimethylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or hypophosphite derivatives.
Substitution: Various alkyl or aryl phosphates.
科学研究应用
2,2-Dimethylpropyl ethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dimethylpropyl ethyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The phosphate group can form strong hydrogen bonds and ionic interactions with biological molecules, leading to inhibition or modulation of enzyme activity. The compound may also affect cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
- 2,2-Dimethylpropyl methyl phosphate
- 2,2-Dimethylpropyl isopropyl phosphate
- 2,2-Dimethylpropyl butyl phosphate
Uniqueness
2,2-Dimethylpropyl ethyl phosphate is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not be able to fulfill .
属性
CAS 编号 |
143642-89-1 |
|---|---|
分子式 |
C7H16O4P- |
分子量 |
195.17 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl ethyl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-5-10-12(8,9)11-6-7(2,3)4/h5-6H2,1-4H3,(H,8,9)/p-1 |
InChI 键 |
SDJCWFPXNUWIIN-UHFFFAOYSA-M |
规范 SMILES |
CCOP(=O)([O-])OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
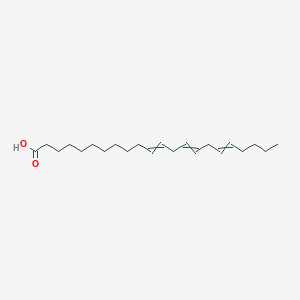
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)

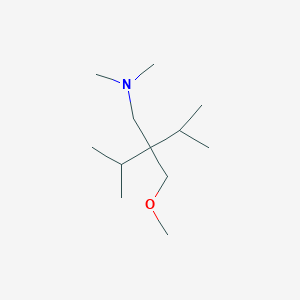
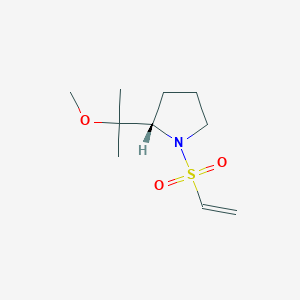
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
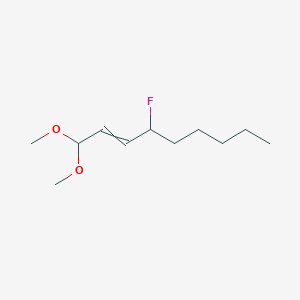
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
